Stereochemical Identity: Enantiomeric Excess ≥99% via Immobilized Lipase Resolution Versus Racemic Synthesis
The patented biological enzyme resolution method delivers the (S)-enantiomer of methyl 5-(4-fluorophenyl)-5-hydroxypentanoate with an enantiomeric excess (ee) ≥99%, whereas conventional chemical reduction methods yield racemic or low-ee product [1]. The target (S)-compound is the key chiral building block for one Ezetimibe synthetic route; the opposite (R)-enantiomer is chemically recycled via hydrolysis and oxidation back to the starting keto-acid, enabling a cost-effective closed-loop resolution [2].
| Evidence Dimension | Enantiomeric Excess (ee) of the (S)-5-(4-fluorophenyl)-5-hydroxypentanoate methyl ester product |
|---|---|
| Target Compound Data | ee ≥99% for the (S)-enantiomer (obtained via immobilized lipase resolution) |
| Comparator Or Baseline | Racemic product (ee ~0%) from non-stereoselective chemical reduction; typical chemical asymmetric reduction methods yield ee values of 85-95% |
| Quantified Difference | ee improvement from ~0% (racemic) or ~85-95% (chemical asymmetric) to ≥99% (enzymatic resolution) |
| Conditions | Immobilized lipase (e.g., Candida antarctica lipase B) in organic solvent; enantioselective transesterification monitored by chiral HPLC |
Why This Matters
For procurement as a chiral reference standard or intermediate for cGMP synthesis, ≥99% ee is mandatory to meet pharmacopoeial identity specifications, which a racemic or lower-ee batch cannot satisfy.
- [1] Chongqing Huijian Biotechnology Co., Ltd. Biological enzyme resolution method for preparing optically pure (S)-5-(4-fluorophenyl)-5-hydroxypentanoate. CN Patent CN102605034B, 2012. View Source
- [2] Chongqing Huijian Biotechnology Co., Ltd. Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate. CN Patent CN111138276A, 2019. View Source
